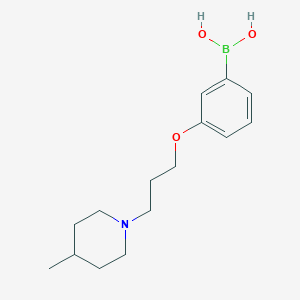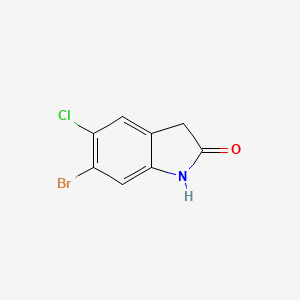
4-Fluoroazepane hydrochloride
概要
説明
4-Fluoroazepane hydrochloride: is an organic compound with the molecular formula C₆H₁₃ClFN . It is a white or off-white crystalline solid that is soluble in acidic aqueous solutions. The structure of this compound is similar to that of gamma-aminobutyric acid (GABA) analogs, which suggests potential sedative and hypnotic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroazepane hydrochloride typically involves the reaction of 4-fluoroazepane with hydrochloric acid. The reaction conditions may vary depending on the desired yield and purity, but generally, the process involves dissolving 4-fluoroazepane in an appropriate solvent and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity while minimizing impurities and by-products.
化学反応の分析
Types of Reactions: 4-Fluoroazepane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azepane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
4-Fluoroazepane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Due to its structural similarity to gamma-aminobutyric acid (GABA) analogs, it is studied for its potential effects on the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 4-Fluoroazepane hydrochloride is not fully understood. its structural similarity to gamma-aminobutyric acid (GABA) analogs suggests that it may interact with GABA receptors in the central nervous system. This interaction could potentially modulate the inhibitory effects of GABA, leading to sedative and hypnotic effects .
類似化合物との比較
4-Fluoroazepane: The parent compound without the hydrochloride salt.
Gamma-aminobutyric acid (GABA) analogs: Compounds with similar structures that interact with GABA receptors.
Uniqueness: 4-Fluoroazepane hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its non-salt counterparts .
特性
IUPAC Name |
4-fluoroazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYNGRVUZJGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



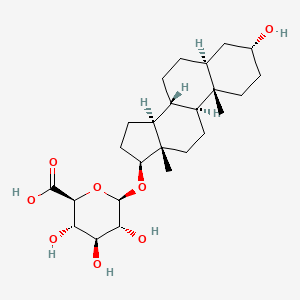
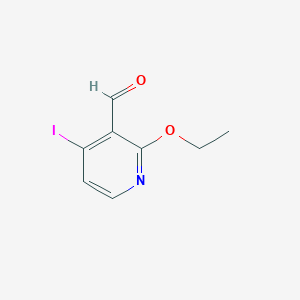
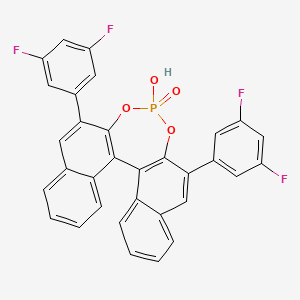
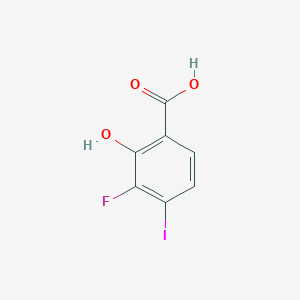
![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)
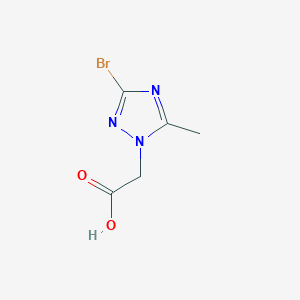
![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)
